![molecular formula C4H2Cl2N2O B1583918 5,6-Dichloropyridazin-3(2H)-one CAS No. 17285-36-8](/img/structure/B1583918.png)
5,6-Dichloropyridazin-3(2H)-one
Overview
Description
5,6-Dichloropyridazin-3(2H)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O . It is also known as 3,4-dichloro-1H-pyridazin-6-one .
Molecular Structure Analysis
The molecular weight of 5,6-Dichloropyridazin-3(2H)-one is 164.98 g/mol . The InChI code for this compound is 1S/C4H2Cl2N2O/c5-2-1-3 (9)7-8-4 (2)6/h1H, (H,7,9) .Physical And Chemical Properties Analysis
5,6-Dichloropyridazin-3(2H)-one is a solid compound . It has a molecular weight of 164.97700, a PSA of 45.75000, and a LogP of 1.07670 .Scientific Research Applications
Agriculture
5,6-Dichloropyridazin-3(2H)-one: and its derivatives have potential applications in agriculture as pesticides and herbicides . The compound’s chemical structure can be modified to target specific pests or weeds, offering a more tailored approach to crop protection .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various analgesics and anti-inflammatory drugs. Its derivatives have been studied for their COX-inhibitory properties, which are crucial in pain management and treatment of inflammatory disorders .
Materials Science
The unique properties of 5,6-Dichloropyridazin-3(2H)-one make it a valuable component in the development of new materials. It can be used to create polymers with specific characteristics, such as increased thermal stability or enhanced electrical conductivity .
Chemical Synthesis
This compound is utilized in chemical synthesis as a building block for creating a wide range of organic molecules. Its reactivity allows for the formation of complex structures that are important in various chemical industries .
Environmental Science
Derivatives of 5,6-Dichloropyridazin-3(2H)-one are being explored for their ability to break down pollutants. They could play a role in environmental remediation efforts, particularly in the degradation of hazardous organic compounds .
Biochemistry
In biochemistry research, 5,6-Dichloropyridazin-3(2H)-one is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of diseases and in the development of new biochemical assays .
Analytical Chemistry
The compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatography and spectrometry techniques. This aids in the precise measurement and analysis of chemical substances .
Food Industry
While not directly used in food products, 5,6-Dichloropyridazin-3(2H)-one could be involved in the synthesis of food additives or preservatives. Its derivatives might enhance the shelf-life and safety of food items .
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDZPWHMUXKPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313340 | |
Record name | 5,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridazin-3(2H)-one | |
CAS RN |
17285-36-8 | |
Record name | 17285-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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